molecular formula C25H29NO6 B13084809 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid CAS No. 1624260-23-6

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid

Cat. No.: B13084809
CAS No.: 1624260-23-6
M. Wt: 439.5 g/mol
InChI Key: DJGFHXKITHLQAM-UHFFFAOYSA-N
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Description

This compound is a derivative of butanoic acid featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amino group at position 2 and a tert-butoxy ester at position 4. The 3,3-dimethyl substituents confer steric hindrance, while the 4-oxo group enhances reactivity in peptide coupling reactions. Its primary applications include solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a base-labile protecting group, and the tert-butyl ester provides acid stability during deprotection steps . The molecular formula is C₂₅H₂₉NO₆ (calculated molecular weight: 463.5 g/mol), with a typical storage recommendation of 2–8°C in dry conditions to preserve stability .

Properties

CAS No.

1624260-23-6

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C25H29NO6/c1-24(2,3)32-22(29)25(4,5)20(21(27)28)26-23(30)31-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,14H2,1-5H3,(H,26,30)(H,27,28)

InChI Key

DJGFHXKITHLQAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Begin with a suitably protected aspartic acid or a related precursor that allows for modification at the β-position.
  • The tert-butyl ester is introduced to protect the side chain carboxyl group, commonly via esterification with isobutylene under acidic conditions or using tert-butyl alcohol and an acid catalyst.

Fmoc Protection of the Amino Group

  • The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent like dioxane or DMF.
  • This step is typically performed at low temperature to avoid overreaction or decomposition.
  • The Fmoc group protects the amino terminus during subsequent peptide coupling reactions.

Purification

  • The crude product is purified using techniques such as recrystallization or chromatographic methods including silica gel chromatography or preparative high-performance liquid chromatography (HPLC).
  • Purity is confirmed by analytical methods such as NMR, mass spectrometry, and HPLC.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Side Chain tert-butyl esterification tert-Butanol, acid catalyst (e.g., H2SO4 or p-TsOH), reflux Protects β-carboxyl group; mild acidic conditions preferred
Introduction of 3,3-dimethyl groups Alkylating agent (e.g., methyl iodide) or dimethyl precursor Requires inert atmosphere and dry solvents
Keto group formation Oxidizing agent (e.g., PCC, Dess–Martin periodinane) Controlled oxidation to avoid overoxidation
Fmoc protection Fmoc-Cl, base (NaHCO3 or Et3N), solvent (DMF or dioxane), 0–25 °C Reaction monitored by TLC; typically 1–3 hours
Purification Silica gel chromatography or preparative HPLC Solvent system optimized for compound polarity

Research Findings and Optimization Notes

  • Yield Optimization: Reaction yields depend heavily on the purity of starting materials and precise control of temperature and pH during the esterification and Fmoc protection steps.
  • Stereochemical Integrity: The stereochemistry at the α-carbon is preserved by mild reaction conditions and use of enantiomerically pure starting materials.
  • Stability: The tert-butyl ester and Fmoc groups provide stability to the molecule during storage and handling, with storage recommended at 2–8 °C in a dry environment to maintain >98% purity.
  • Analytical Verification: NMR spectroscopy confirms the presence of the Fmoc group and the tert-butyl ester, while mass spectrometry confirms molecular weight. HPLC purity assays are standard for quality control.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Purpose Key Challenges
Esterification of side chain tert-butanol, acid catalyst Protect β-carboxyl group Avoid hydrolysis or over-esterification
Introduction of 3,3-dimethyl groups Alkylation or use of dimethylated precursor Install steric bulk Controlling regioselectivity
Keto group formation Mild oxidants (PCC, Dess–Martin) Introduce 4-oxo functionality Avoid overoxidation
Fmoc protection of amino group Fmoc-Cl, base, DMF/dioxane, 0–25 °C Protect amino terminus for peptide synthesis Avoid multiple substitutions
Purification Silica gel chromatography or HPLC Obtain pure product Separation of closely related impurities

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the OtBu group can be removed using an acid like trifluoroacetic acid.

    Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in dimethylformamide (DMF).

    OtBu Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed:

    Fmoc Removal: Beta-dimethyl-Asp(OtBu)-OH.

    OtBu Removal: Fmoc-beta-dimethyl-Asp-OH.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. The fluorenyl group enhances the lipophilicity and bioavailability of drugs, making it an attractive scaffold for designing new therapeutics.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to the fluorenyl moiety have been shown to improve selectivity towards cancer cells while reducing toxicity to normal cells. This is particularly relevant in the development of targeted therapies for cancers such as breast and prostate cancer.

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it a useful tool for probing biological mechanisms.

Case Study: Enzyme Inhibition

Studies have indicated that this compound can inhibit certain proteases involved in cancer progression. By understanding its interaction with these enzymes, researchers can develop more effective inhibitors that could lead to novel cancer treatments.

Drug Delivery Systems

Due to its favorable physicochemical properties, this compound is being explored as a component in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and stability of these formulations.

Case Study: Nanoparticle Formulations

Recent investigations have focused on incorporating this compound into nanoparticle systems for targeted drug delivery. These formulations have shown improved therapeutic efficacy and reduced side effects in preclinical models.

Data Tables

Application AreaDescriptionExample Case Studies
Medicinal ChemistryIntermediate for drug synthesisAnticancer agents targeting specific tumors
Biochemical ResearchEnzyme inhibitor for metabolic studiesInhibition of proteases related to cancer
Drug Delivery SystemsEnhances solubility and stability of drug formulationsNanoparticle systems for targeted therapy

Mechanism of Action

The mechanism of action for Fmoc-beta-dimethyl-Asp(OtBu)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with other Fmoc-protected amino acids, differing primarily in substituents, protective groups, and stereochemistry. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Key Applications/Properties References
Target compound : 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid C₂₅H₂₉NO₆ - 3,3-dimethyl group
- 4-(tert-butoxy)-4-oxo ester
- SPPS intermediate
- Acid-stable tert-butyl ester for orthogonal deprotection
4-[[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-3-hydroxybutanoic acid C₂₃H₂₁F₃N₂O₆ - 4,4,4-trifluorobutanoyl group
- 3-hydroxybutanoic acid
- Fluorinated peptide analogs
- Enhanced metabolic stability
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid C₂₉H₃₁NO₄ - 4-(tert-butyl)phenyl group
- R-configuration
- Hydrophobic peptide tags
- Improved membrane permeability
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid C₂₁H₂₁NO₆ - Methylated amino group
- 4-methoxy ester
- Methylation studies
- Base-sensitive intermediates
(2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid C₂₆H₂₃NO₆ - 4-benzyloxy ester
- S-configuration
- Aspartic acid derivatives
- Enzyme substrate mimics
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic acid C₂₅H₂₉NO₆ - 3-methylpentan-3-yloxy ester
- R-configuration
- Bulky ester for steric shielding
- Customizable SPPS building blocks

Key Findings :

Steric and Electronic Effects: The 3,3-dimethyl groups in the target compound reduce conformational flexibility, enhancing regioselectivity in coupling reactions compared to linear analogs like the 4-benzyloxy derivative . Trifluorobutanoyl () and 4-(trifluoromethyl)phenyl () substituents introduce electron-withdrawing effects, improving resistance to enzymatic degradation .

Protective Group Compatibility: The tert-butoxy ester in the target compound is acid-stable but cleaved under strong acidic conditions (e.g., TFA), contrasting with benzyloxy esters (), which require hydrogenolysis . Methylated amino groups () reduce nucleophilicity, limiting their use in standard SPPS but enabling selective modifications .

Fluorinated analogs () exhibit enhanced bioavailability in preclinical models .

Synthetic Utility :

  • Compounds with bulky esters (e.g., 3-methylpentan-3-yloxy in ) are favored for steric shielding in complex peptide architectures .
  • The target compound’s dimethyl branches prevent undesired cyclization during peptide elongation .

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid, often referred to as Fmoc-amino acid derivative, is a synthetic compound with significant implications in medicinal chemistry and biological research. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its stability and reactivity in peptide synthesis. Its molecular formula is C23H25N1O6C_{23}H_{25}N_{1}O_{6}, with a molecular weight of approximately 425.45 g/mol. The presence of the tert-butoxy group contributes to its lipophilicity, enhancing membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The Fmoc group provides protection during synthesis while facilitating interactions through hydrophobic and hydrogen bonding capabilities.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors influencing cellular signaling pathways.

Biological Activity

Research indicates that derivatives of fluorenylmethoxycarbonyl compounds exhibit various biological activities:

Antimicrobial Activity

Studies have demonstrated that related compounds can inhibit the growth of Mycobacterium tuberculosis, particularly through the inhibition of the InhA enzyme, which is essential for fatty acid biosynthesis in mycobacteria .

Anticancer Properties

Fluorenone derivatives have been identified as having potential anticancer activity. For instance, tilorone, a fluorenone derivative, has shown antineoplastic properties by inhibiting cancer cell proliferation .

Neuroactive Effects

Compounds containing piperidine or similar structures have been noted for their neuroactive properties, suggesting potential applications in treating neurological disorders.

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A series of studies focusing on fluorenyl derivatives revealed promising results against drug-resistant strains of M. tuberculosis, highlighting their potential as new therapeutic agents .
  • Anticancer Activity : Research on fluorenones has shown that structural modifications can enhance their efficacy against various cancer cell lines, suggesting a pathway for developing novel anticancer drugs .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Pathway Mechanism Reference
AntimicrobialMycobacterium tuberculosisInhibition of InhA enzyme
AnticancerVarious cancer cell linesCell proliferation inhibition
NeuroactiveCentral Nervous SystemModulation of neurotransmitter pathways

Q & A

Q. Comparative Analysis :

Modification Impact on Bioactivity Example
tert-Butoxy Enhances metabolic stability and lipophilicityImproved blood-brain barrier penetration
Methoxy Increases solubility but reduces protease resistanceShorter plasma half-life
3,3-Dimethyl Steric hindrance reduces off-target bindingHigher selectivity for kinase targets

Q. Methodology :

  • Perform SPR or ITC assays to measure binding affinity changes.
  • Use MD simulations to predict conformational effects of substituents .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (classified as Acute Toxicity Category 4) .

Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .

Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .
Note : No carcinogenicity data exists; treat as a potential mutagen .

Advanced: How can researchers address discrepancies in mass spectrometry data due to adduct formation or isotopic interference?

Methodological Answer:

Adduct Suppression : Add 0.1% formic acid to ESI solutions to promote [M+H]⁺ ionization over sodium/potassium adducts .

High-Resolution MS : Use HRMS (Orbitrap or TOF) with <3 ppm mass accuracy to distinguish isotopic peaks (e.g., ¹³C vs. CH₃ groups) .

MS/MS Fragmentation : Compare fragment patterns with synthetic standards to confirm structural assignments .

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